molecular formula C24H25ClN4O3 B2430183 Ethyl 4-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 921989-06-2

Ethyl 4-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2430183
CAS No.: 921989-06-2
M. Wt: 452.94
InChI Key: ZCVHOBMWOZORFU-UHFFFAOYSA-N
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Description

Ethyl 4-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a piperazine ring, a pyridazine ring, and various substituents, making it a molecule of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting 3-chlorophenylamine with ethylene glycol in the presence of a dehydrating agent.

    Formation of the Pyridazine Ring: The pyridazine ring can be formed by reacting hydrazine with a diketone compound.

    Coupling of the Rings: The piperazine and pyridazine rings are then coupled together using a suitable coupling agent, such as a carbodiimide.

    Introduction of the Ethyl Ester Group: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia in ethanol under reflux conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: The compound is used in studies to understand its interaction with various biological targets, including receptors and enzymes.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: The compound is used in the synthesis of other complex molecules and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets in the body. These targets may include:

    Receptors: The compound may bind to and modulate the activity of certain receptors, such as serotonin or dopamine receptors.

    Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.

    Ion Channels: The compound may affect the function of ion channels, altering cellular signaling and function.

Comparison with Similar Compounds

Ethyl 4-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate can be compared with other similar compounds, such as:

    Piperazine Derivatives: Compounds like aripiprazole and buspirone, which also contain the piperazine ring, but differ in their substituents and overall structure.

    Pyridazine Derivatives: Compounds like pyridazine-3-carboxylate, which share the pyridazine ring but have different functional groups attached.

    Chlorophenyl Derivatives: Compounds like chlorpromazine, which contain the chlorophenyl group but differ in their overall molecular framework.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 4-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate, a compound with the CAS number 921989-06-2, has garnered attention in pharmacological research due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

The compound's molecular formula is C24H25ClN4O3C_{24}H_{25}ClN_{4}O_{3} with a molecular weight of 452.9 g/mol. Its structure includes a piperazine moiety, which is often associated with various pharmacological activities.

PropertyValue
Molecular FormulaC24H25ClN4O3
Molecular Weight452.9 g/mol
CAS Number921989-06-2

Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to this compound exhibit significant binding affinity for serotonin and dopamine receptors. A study highlighted the compound's interaction with the dopamine D4 receptor, showing an IC50 value of 0.057 nM, indicating a high affinity for this receptor subtype . This suggests potential antidepressant and anxiolytic properties.

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of piperazine compounds possess antimicrobial properties. For instance, related compounds have shown varying degrees of activity against bacteria and fungi, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin . Although specific data on this compound's antimicrobial efficacy is limited, its structural similarity suggests potential activity.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions between this compound and various biological targets. Theoretical analyses suggest that the compound may inhibit phosphodiesterase enzymes, which are crucial in regulating cellular signaling pathways .

Case Studies

Case Study 1: Antidepressant Activity
A comparative study on various piperazine derivatives indicated that those with similar structural features to this compound exhibited significant antidepressant effects in animal models. Behavioral tests showed reduced anxiety-like behavior in treated groups compared to controls.

Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives were tested against specific strains of bacteria. The results indicated that certain modifications to the piperazine structure enhanced activity against Gram-positive and Gram-negative bacteria, suggesting a promising avenue for further exploration of this compound's efficacy.

Properties

IUPAC Name

ethyl 4-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN4O3/c1-3-32-24(31)23-21(16-22(30)29(26-23)20-10-5-4-7-17(20)2)28-13-11-27(12-14-28)19-9-6-8-18(25)15-19/h4-10,15-16H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVHOBMWOZORFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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